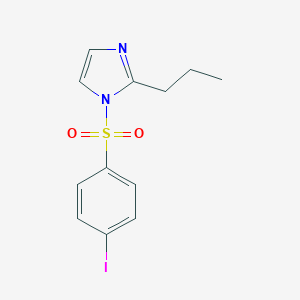
1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE is a synthetic compound characterized by its unique chemical structure, which includes a sulfonyl group attached to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-propylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-imidazole bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
化学反应分析
Types of Reactions: 1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The imidazole ring can also interact with various enzymes, affecting their activity. These interactions can lead to various biological effects, depending on the specific targets involved.
相似化合物的比较
- 1-(4-chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole
- 4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole
- SSR149415 (a selective vasopressin V1b receptor antagonist)
Comparison: 1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE is unique due to its specific combination of a sulfonyl group and an imidazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, which can be advantageous in specific research or industrial contexts.
属性
分子式 |
C14H17ClN2O4S |
|---|---|
分子量 |
344.8 g/mol |
IUPAC 名称 |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2-propylimidazole |
InChI |
InChI=1S/C14H17ClN2O4S/c1-4-5-14-16-6-7-17(14)22(18,19)13-9-11(20-2)10(15)8-12(13)21-3/h6-9H,4-5H2,1-3H3 |
InChI 键 |
VCKGDVOOUWKQKX-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
规范 SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
![Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B288155.png)



![4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288169.png)
![4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether](/img/structure/B288170.png)





![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B288192.png)

